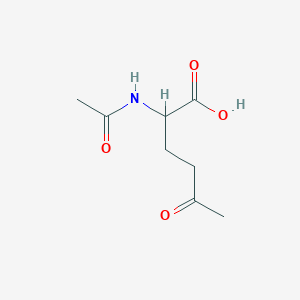

2-Acetamido-5-oxohexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

92403-06-0 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-acetamido-5-oxohexanoic acid |

InChI |

InChI=1S/C8H13NO4/c1-5(10)3-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13) |

InChI Key |

ABRXMTHRFPDZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetamido 5 Oxohexanoic Acid

Enantioselective Chemical Synthesis Approaches to 2-Acetamido-5-oxohexanoic Acid

Enantioselective synthesis is critical for producing optically pure α-amino acids, as the biological activity of these molecules is intrinsically linked to their stereochemistry. Methodologies leveraging chiral auxiliaries and asymmetric catalysis are at the forefront of achieving high enantiopurity.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This approach is a reliable and well-established method for the asymmetric synthesis of α-amino acids.

One of the most common strategies involves the use of Evans oxazolidinone auxiliaries. In a hypothetical synthesis of 2-acetamido-5-oxohexanoic acid, the N-acetylated glycine (B1666218) moiety would be attached to the chiral auxiliary. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a stable enolate. This enolate can then be reacted with an electrophile to install the side chain. For this specific target, a suitable electrophile would be a 4-halobutan-2-one derivative, where the ketone is appropriately protected (e.g., as a ketal) to prevent undesired side reactions. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereochemistry at the α-carbon. The final steps involve the cleavage of the auxiliary, typically under mild hydrolytic conditions, to yield the enantiomerically enriched product.

Another advanced approach involves cysteine-derived oxazolidinone auxiliaries that can function as both a chiral template and an acyl transfer agent. nih.govdigitellinc.com This method allows the conversion of the stable amide product into a more reactive thioester via an intramolecular N-to-S acyl transfer, which facilitates subsequent transformations under mild conditions. nih.govdigitellinc.com

Table 1: Representative Chiral Auxiliaries and Expected Performance in Asymmetric Alkylation

| Chiral Auxiliary | Typical Electrophile | Base | Diastereomeric Excess (d.e.) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl (B1604629) bromide | LDA | >95% | wikipedia.org |

| (S)-(-)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | >98% | wikipedia.org |

| Camphorsultam | Methyl iodide | n-BuLi | >99% | wikipedia.org |

| Pseudoephedrine | Propyl iodide | LDA | >98% | wikipedia.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making it an efficient and atom-economical approach. nih.gov A primary strategy for synthesizing α-amino acids via this method is the asymmetric hydrogenation of a prochiral enamide precursor.

For the synthesis of 2-acetamido-5-oxohexanoic acid, a suitable precursor, 2-acetamido-5-oxohex-2-enoic acid, could be synthesized. The crucial step is the hydrogenation of the carbon-carbon double bond using a transition metal complexed with a chiral ligand. Catalysts such as rhodium or ruthenium coordinated with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DIPAMP (ethane-1,2-diylbis[(2-methoxyphenyl)phenylphosphane]) are highly effective for this transformation. The chiral environment created by the ligand forces the hydrogen to add to a specific face of the double bond, resulting in the formation of one enantiomer in high excess. This method is widely used in industry for the production of various chiral amino acids. nih.gov

Table 2: Common Chiral Catalysts for Asymmetric Hydrogenation of Enamides

| Catalyst Precursor | Chiral Ligand | Typical Substrate | Enantiomeric Excess (e.e.) |

| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | α-Acetamidocinnamic acid | >95% |

| Ru(OAc)₂ | (S)-BINAP | α-Acetamidocinnamic acid | >99% |

| [Rh(NBD)₂]BF₄ | (R)-JOSIPHOS | Methyl α-acetamidoacrylate | >98% |

Chemoenzymatic and Biocatalytic Routes for 2-Acetamido-5-oxohexanoic Acid Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for complex syntheses. chimia.ch

The synthesis of 2-acetamido-5-oxohexanoic acid can be envisioned using engineered enzymes. One promising approach is the use of transaminases for the asymmetric amination of a keto acid precursor, 2,5-dioxohexanoic acid. While naturally occurring transaminases may not accept this specific substrate with high efficiency or selectivity, modern enzyme engineering techniques can overcome these limitations. nih.gov

Directed evolution, a process that mimics natural selection in a laboratory setting, can be used to generate enzyme variants with desired properties. ucsf.edu This involves creating large libraries of mutant enzymes through random mutagenesis or gene shuffling, followed by high-throughput screening to identify variants with improved activity, stability, or selectivity for the target substrate. This approach has been successfully used to develop highly efficient transaminases for the production of pharmaceutical intermediates. nih.gov

Another strategy is rational design, where high-resolution protein structures are used to predict mutations that will favorably alter enzyme function. ucsf.edu By modifying amino acid residues in the active site, the enzyme's substrate specificity can be tailored to accommodate the 2,5-dioxohexanoic acid precursor and ensure the production of the desired (S)- or (R)-enantiomer of the resulting amino acid.

For large-scale production, microbial fermentation using engineered microorganisms is a powerful strategy. A host organism, such as Escherichia coli or Saccharomyces cerevisiae, can be metabolically engineered to produce 2-acetamido-5-oxohexanoic acid from simple carbon sources like glucose.

This process involves designing and introducing a synthetic metabolic pathway into the host. The pathway could start from a common metabolite and consist of several enzymatic steps to convert it into the target molecule. For instance, genes encoding enzymes capable of elongating a central metabolite and introducing the required ketone and amine functionalities would be assembled into a plasmid and expressed in the host organism. The final step, N-acetylation, could be catalyzed by an N-acetyltransferase either in vivo or as a final chemical step post-fermentation. Optimization of the fermentation conditions and metabolic flux is crucial to achieve high titers and yields of the final product.

Novel Protecting Group Strategies in the Synthesis of 2-Acetamido-5-oxohexanoic Acid

Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comspringernature.com In the synthesis of 2-acetamido-5-oxohexanoic acid, the key functional groups requiring management are the carboxylic acid and the ketone. The amide group is already present as the stable acetamido moiety.

The choice of protecting groups is governed by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. jocpr.com For the carboxylic acid, common protecting groups include benzyl (Bn) esters, which can be removed by hydrogenolysis, or tert-butyl (tBu) esters, which are cleaved under acidic conditions.

The ketone functionality is most commonly protected as a ketal or acetal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst to form a 1,3-dioxolane. This group is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive, but can be easily removed with aqueous acid. The orthogonality of a benzyl ester and a ketal is an excellent combination; the benzyl group can be removed with H₂/Pd-C, leaving the ketal intact, while the ketal can be removed with aqueous acid, leaving the benzyl ester untouched. This allows for precise control over the synthetic sequence.

Table 3: Orthogonal Protecting Groups for 2-Acetamido-5-oxohexanoic Acid Synthesis

| Functional Group | Protecting Group | Installation Reagent(s) | Removal Condition(s) | Stability |

| Carboxylic Acid | Benzyl (Bn) ester | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base |

| Carboxylic Acid | tert-Butyl (tBu) ester | Isobutylene (B52900), H₂SO₄ | Trifluoroacetic acid (TFA) | Stable to base, hydrogenolysis |

| Ketone | Ethylene Ketal (1,3-Dioxolane) | Ethylene glycol, p-TsOH | Aqueous Acid (e.g., HCl) | Stable to base, nucleophiles, reducing agents |

| Ketone | Dimethyl Ketal | Methanol (B129727), Acid catalyst | Aqueous Acid | Stable to base, nucleophiles, reducing agents |

Mechanistic Investigations of Key Synthetic Transformations Involving 2-Acetamido-5-oxohexanoic Acid Precursors

The synthesis of 2-acetamido-5-oxohexanoic acid and its precursors involves a series of key chemical transformations, each with a distinct reaction mechanism. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and achieving the desired product with high efficiency and stereoselectivity.

One of the fundamental reactions in the synthesis of 2-acetamido-5-oxohexanoic acid is the acetylation of an amino group . This transformation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this results in the formation of a tetrahedral intermediate, which then collapses to yield the N-acetylated product and an acetate (B1210297) leaving group. The presence of a base, such as pyridine, can facilitate this reaction by deprotonating the amino group, thereby increasing its nucleophilicity.

Another critical transformation is the selective oxidation of a primary alcohol to an aldehyde or a carboxylic acid, or a secondary alcohol to a ketone, which is pertinent to forming the 5-oxo functionality. Various oxidizing agents can be employed, each with a specific mechanism. For instance, Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, proceeds via the formation of an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, such as triethylamine, leads to an E2 elimination to furnish the ketone. Other methods, such as those employing chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Dess-Martin periodinane, operate through different mechanistic pathways involving the formation of chromate (B82759) esters or hypervalent iodine intermediates, respectively.

Protecting group chemistry plays a pivotal role in the multi-step synthesis of complex molecules like 2-acetamido-5-oxohexanoic acid. The strategic use of protecting groups for amines (e.g., Boc, Cbz, Fmoc) and carboxylic acids (e.g., esters) is essential to prevent unwanted side reactions. The installation and removal of these groups proceed through well-defined mechanisms. For example, the acid-catalyzed removal of a Boc group involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide to regenerate the free amine. Conversely, the hydrogenolysis of a Cbz group typically involves a palladium-catalyzed hydrogenation mechanism.

In the context of stereoselective synthesis, asymmetric transformations are of paramount importance. For instance, the stereoselective reduction of a ketone to a secondary alcohol can be achieved using chiral reducing agents such as those derived from borohydrides modified with chiral ligands. The mechanism of these reactions involves the formation of a transient six-membered ring transition state, where the hydride is delivered to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

The following table summarizes some of the key mechanistic transformations relevant to the synthesis of 2-acetamido-5-oxohexanoic acid precursors:

| Transformation | Reagents | Key Mechanistic Steps |

| N-Acetylation | Acetic anhydride, Pyridine | Nucleophilic attack of the amine on the carbonyl carbon of acetic anhydride, formation of a tetrahedral intermediate, elimination of acetate. |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Formation of an alkoxysulfonium salt, deprotonation by a hindered base, E2 elimination. |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Protonation of the carbonyl oxygen, loss of isobutylene and carbon dioxide. |

| Cbz Deprotection | H₂, Pd/C | Oxidative addition of the Cbz group to the palladium surface, hydrogenolysis. |

| Asymmetric Reduction | Chiral borohydride (B1222165) reagents | Coordination of the ketone to the chiral reagent, diastereoselective hydride transfer through a cyclic transition state. |

Scale-Up Considerations and Process Optimization in 2-Acetamido-5-oxohexanoic Acid Synthesis

The transition of a synthetic route for 2-acetamido-5-oxohexanoic acid from a laboratory scale to a larger, industrial scale presents a unique set of challenges and considerations. Process optimization is critical to ensure that the synthesis is not only efficient and cost-effective but also safe and environmentally sustainable.

One of the primary considerations in scaling up the synthesis is the choice of reagents and solvents . Reagents that are suitable for small-scale synthesis may not be practical for large-scale production due to cost, toxicity, or handling difficulties. For example, while certain expensive chiral catalysts may be used in the lab, a more economical alternative might be necessary for industrial production. Similarly, the use of hazardous solvents should be minimized, and greener alternatives should be explored.

Reaction conditions such as temperature, pressure, and reaction time need to be carefully optimized for large-scale production. Exothermic reactions that are easily controlled in the lab can pose significant safety risks on a larger scale. Therefore, efficient heat transfer and temperature control are crucial. The use of flow chemistry reactors can offer advantages in this regard, as they provide better control over reaction parameters and improve safety.

The work-up and purification procedures also require significant modification for scale-up. Chromatographic purification, which is common in the lab, is often not feasible for large quantities. Alternative purification methods such as crystallization, distillation, or extraction need to be developed and optimized. The choice of the purification method will depend on the physical and chemical properties of the product and impurities.

Process safety is of paramount importance in large-scale synthesis. A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks and implement appropriate control measures. This includes considerations for handling flammable, toxic, or reactive materials, as well as managing potential runaway reactions.

The following table outlines some key considerations for the scale-up and process optimization of the synthesis of 2-acetamido-5-oxohexanoic acid:

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

| Reagents | High-purity, often expensive reagents and catalysts. | Cost-effective, readily available reagents. Consideration of catalyst recycling. |

| Solvents | A wide variety of solvents may be used. | Minimization of hazardous and environmentally harmful solvents. Use of recoverable solvents. |

| Reaction Conditions | Precise control of temperature and pressure is relatively straightforward. | Management of exotherms, efficient heat transfer, and potential use of flow reactors for better control. |

| Work-up & Purification | Chromatography is a common purification method. | Development of scalable purification methods like crystallization, distillation, or extraction. |

| Safety | Standard laboratory safety protocols. | Comprehensive process safety management, including HAZOP studies and engineering controls. |

| Environmental Impact | Waste disposal is managed on a small scale. | Minimization of waste generation, implementation of green chemistry principles, and consideration of the entire life cycle of the process. |

A successful scale-up of the synthesis of 2-acetamido-5-oxohexanoic acid requires a multidisciplinary approach, involving chemists, chemical engineers, and safety professionals. Through careful planning and optimization, a robust and sustainable manufacturing process can be developed.

Biosynthetic and Metabolic Pathways of 2 Acetamido 5 Oxohexanoic Acid

Identification and Characterization of Biosynthetic Precursors to 2-Acetamido-5-oxohexanoic Acid

Information regarding the specific molecular precursors that lead to the formation of 2-Acetamido-5-oxohexanoic acid is not present in the scientific literature. The initial building blocks and their transformation into this compound have not been identified.

Enzymatic Cascade Reactions Leading to 2-Acetamido-5-oxohexanoic Acid Formation

The enzymatic machinery responsible for the synthesis of 2-Acetamido-5-oxohexanoic acid has not been elucidated. This includes the specific roles of various enzyme classes that would be expected to participate in its biogenesis.

Role of Acetyltransferases in 2-Acetamido-5-oxohexanoic Acid Biogenesis

While acetyltransferases are enzymes that catalyze the transfer of an acetyl group, their specific involvement in the synthesis of 2-Acetamido-5-oxohexanoic acid has not been reported.

Oxidoreductase and Hydratase Activities in Related Pathways

The potential roles of oxidoreductases and hydratases in pathways related to the formation of 2-Acetamido-5-oxohexanoic acid are unknown, as the pathway itself has not been described.

Integration of 2-Acetamido-5-oxohexanoic Acid into Central Carbon and Nitrogen Metabolism

There is no available data on how 2-Acetamido-5-oxohexanoic acid is integrated into the central metabolic pathways of carbon and nitrogen within organisms.

Interplay with Amino Acid Biosynthesis and Degradation Pathways

Connections between 2-Acetamido-5-oxohexanoic acid and the biosynthesis or degradation of other amino acids have not been established. General amino acid metabolism involves the synthesis and breakdown of amino acids, which are crucial for various biological functions. nih.govnih.gov Amino acids can be categorized as essential, non-essential, or conditionally essential, and their carbon skeletons can be directed towards energy production or the synthesis of glucose and fatty acids. nih.govbasicmedicalkey.com

Metabolic Flux Analysis of 2-Acetamido-5-oxohexanoic Acid in Biological Systems

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular function. This technique is instrumental in understanding how cells convert nutrients into energy, biomass, and other metabolites. However, a thorough review of scientific databases and literature reveals a significant lack of studies applying MFA to the specific pathways involving 2-acetamido-5-oxohexanoic acid.

Consequently, there is no available data to construct a metabolic flux map for this compound, nor are there established models to simulate its production and consumption rates under various physiological conditions. The absence of such research means that key questions regarding the efficiency of its biosynthetic pathway, its integration with central carbon metabolism, and the potential for its bio-based production remain unanswered.

Genetic and Genomic Basis of 2-Acetamido-5-oxohexanoic Acid Biosynthesis

The genetic blueprints for the production of metabolites are encoded within an organism's genome, often organized into biosynthetic gene clusters (BGCs). The identification and characterization of these clusters are fundamental to understanding and engineering metabolic pathways.

Elucidation of Biosynthetic Gene Clusters

The genes and gene clusters responsible for the biosynthesis of 2-acetamido-5-oxohexanoic acid have not been identified or characterized in any organism to date. Genome mining efforts, which involve computational screening of genomic data for potential BGCs, have yet to pinpoint a cluster associated with this particular compound. As a result, the enzymatic steps leading to its formation, the specific enzymes involved, and the regulatory mechanisms governing its production are currently unknown.

Functional Genomics Approaches to Pathway Discovery

Functional genomics, which combines high-throughput experimental techniques with computational analysis, offers a powerful approach to discovering new gene functions and metabolic pathways. Techniques such as transcriptomics, proteomics, and metabolomics can provide clues about the genes and enzymes involved in the biosynthesis of a specific compound. However, there are no published studies that have utilized these functional genomics approaches to investigate the biosynthesis of 2-acetamido-5-oxohexanoic acid. The lack of such research means that the biosynthetic pathway remains entirely speculative.

Chemical Reactivity and Derivatization Strategies for 2 Acetamido 5 Oxohexanoic Acid

Reactions at the Oxo Group of 2-Acetamido-5-oxohexanoic Acid

The ketone carbonyl group at the 5-position is a key site for various chemical modifications, including reductions to hydroxyl derivatives and participation in condensation and cyclization reactions.

The oxo group of 2-Acetamido-5-oxohexanoic acid can be selectively reduced to a secondary alcohol, yielding 2-Acetamido-5-hydroxyhexanoic acid. This transformation can be achieved using various reducing agents commonly employed for ketone reduction. The choice of reagent can influence the stereoselectivity of the reaction, potentially leading to the formation of diastereomeric alcohols.

Commonly used reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

A plausible reaction scheme for the reduction is as follows:

Reactant: 2-Acetamido-5-oxohexanoic acid

Reagent: Sodium borohydride (NaBH₄)

Solvent: Methanol (CH₃OH)

Product: 2-Acetamido-5-hydroxyhexanoic acid

The synthesis of the related compound, (2R,5R)-2-Amino-5-hydroxyhexanoic acid, has been reported through a multi-step sequence, indicating the feasibility of obtaining such hydroxy derivatives. nih.govmdpi.com

| Reactant | Reagent | Product | Reaction Type |

| 2-Acetamido-5-oxohexanoic acid | Sodium borohydride (NaBH₄) | 2-Acetamido-5-hydroxyhexanoic acid | Reduction |

| 2-Acetamido-5-oxohexanoic acid | Lithium aluminum hydride (LiAlH₄) | 2-Acetamido-5-hydroxyhexanoic acid | Reduction |

The oxo group, in conjunction with the other functional groups, can participate in intramolecular condensation and cyclization reactions. For instance, under specific conditions, an intramolecular aldol-type condensation could occur. The presence of both a ketone and an enolizable α-carbon provides the necessary components for such a reaction, which could lead to the formation of cyclic structures.

Furthermore, intramolecular cyclization involving the amine (after hydrolysis of the acetamido group) and the oxo group can lead to the formation of piperidine (B6355638) derivatives. The cyclization of 2-amino-5-oxohexanoic acid (the deacetylated form) would likely proceed through the formation of a cyclic imine (a Schiff base), which can then be reduced to a piperidine ring. This strategy is a common approach for the synthesis of substituted piperidines, which are important scaffolds in medicinal chemistry. researchgate.netajchem-a.comnih.govwhiterose.ac.uk

A potential reaction pathway could involve:

Hydrolysis of the acetamido group to yield 2-amino-5-oxohexanoic acid.

Intramolecular condensation between the primary amine and the ketone to form a cyclic imine intermediate.

Reduction of the imine to afford a 6-methyl-piperidine-2-carboxylic acid derivative.

This type of cyclization is influenced by factors such as pH and the presence of catalysts. researchgate.net

| Starting Material | Reaction Type | Potential Product |

| 2-Acetamido-5-oxohexanoic acid | Intramolecular Aldol (B89426) Condensation | Cyclic aldol product |

| 2-Amino-5-oxohexanoic acid | Intramolecular Condensation/Reduction | 6-Methyl-piperidine-2-carboxylic acid |

Transformations Involving the Amide and Carboxylic Acid Functionalities of 2-Acetamido-5-oxohexanoic Acid

The acetamido and carboxylic acid groups offer additional sites for chemical modification, including hydrolysis, amidation, esterification, and decarboxylation.

The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-oxohexanoic acid. google.com This deprotection step is often necessary to liberate the primary amine for subsequent reactions, such as the cyclization mentioned previously.

The carboxylic acid functionality can undergo amidation reactions with various amines to form the corresponding amides. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

A general amidation reaction can be represented as:

Reactant: 2-Acetamido-5-oxohexanoic acid

Reagent: Amine (R-NH₂), Coupling agent (e.g., DCC)

Product: N-substituted 2-acetamido-5-oxohexanamide

The carboxylic acid group can be esterified under acidic conditions with an alcohol. For instance, reaction with methanol in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl ester. The use of orthoesters can also facilitate concurrent N-acetylation and esterification of amino acids. nih.gov

Decarboxylation, the removal of the carboxyl group, is a more challenging transformation for α-amino acids but can be achieved under specific enzymatic or chemical conditions. For α-keto acids, decarboxylation can occur, and this process is a key step in various metabolic pathways. ajchem-a.com While direct decarboxylation of 2-acetamido-5-oxohexanoic acid is not commonly reported, derivatives could be designed to facilitate this reaction if desired.

| Functional Group | Reaction | Reagents/Conditions | Product |

| Amide | Hydrolysis | Acid or Base | 2-Amino-5-oxohexanoic acid |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | N-substituted amide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Decarboxylation | Specific enzymes or harsh conditions | Decarboxylated product |

Exploration of Bioactive Derivatives and Analogues of 2-Acetamido-5-oxohexanoic Acid

The derivatization of 2-Acetamido-5-oxohexanoic acid can lead to the synthesis of potentially bioactive molecules. N-acetylated amino acids are known to play various biological roles and can exhibit interesting pharmacological properties. mdpi.comresearchgate.net For instance, N-acetyl-L-hydroxyproline has been shown to maintain the skin's barrier function. researchgate.net

The piperidine ring, which can be synthesized from 2-acetamido-5-oxohexanoic acid via cyclization, is a common scaffold in many pharmaceuticals. researchgate.netajchem-a.comnih.govwhiterose.ac.uk Derivatives of piperidine-2-carboxylic acid (pipecolic acid) have been investigated for their activity as enzyme inhibitors and receptor antagonists. whiterose.ac.uk

Furthermore, the introduction of different functional groups through the reactions described above can modulate the biological activity of the parent compound. For example, forming amides with other amino acids or bioactive amines could lead to novel peptide mimics or targeted drug delivery systems. The synthesis of various N-acetylated amino acid derivatives has been explored for applications in pharmaceuticals and agrichemicals.

The exploration of bioactive derivatives could focus on:

Piperidine analogues: For potential neurological or enzymatic inhibitory activity.

Peptide derivatives: By coupling the carboxylic acid with other amino acids or amines.

Hydroxylated derivatives: To alter polarity and potential biological interactions.

The chemical versatility of 2-Acetamido-5-oxohexanoic acid makes it a valuable starting material for the generation of diverse chemical libraries for biological screening.

Design Principles for Enhanced Bioactivity

The design of more bioactive derivatives of 2-acetamido-5-oxohexanoic acid is guided by established principles of medicinal chemistry. A primary objective is to optimize the molecule's interaction with its biological target. This can be achieved through several strategies aimed at enhancing binding affinity and specificity.

One key principle is the strategic modification of the scaffold to introduce functionalities that can participate in favorable interactions, such as hydrogen bonds, ionic interactions, or hydrophobic interactions, with the target protein. For example, converting the carboxylic acid to an amide can introduce additional hydrogen bond donors and acceptors. Similarly, modifying the substituent on the acetamido group can introduce moieties that fit into specific hydrophobic pockets of the target.

Another important design consideration is the conformational flexibility of the molecule. By introducing rigid structural elements or, conversely, more flexible linkers, the conformational entropy of the molecule can be modulated. This can lead to a more favorable binding profile by pre-organizing the molecule into a conformation that is complementary to the binding site.

Structure-Activity Relationship (SAR) Studies of Modified 2-Acetamido-5-oxohexanoic Acid Scaffolds

While specific structure-activity relationship (SAR) studies on 2-acetamido-5-oxohexanoic acid are not extensively documented in publicly available literature, the principles of SAR can be applied to its scaffold to hypothesize how structural modifications might influence biological activity. SAR studies are crucial for understanding which parts of a molecule are essential for its biological effect and for guiding the design of more potent and selective analogues.

For the 2-acetamido-5-oxohexanoic acid scaffold, a systematic exploration of modifications at the three main functional groups would be a logical starting point for an SAR campaign.

At the Carboxylic Acid (Position 1): The nature of the substituent here would likely have a significant impact on activity. Conversion to small alkyl esters (e.g., methyl, ethyl) could reveal the importance of charge versus neutrality at this position. A series of amides with varying substituents (e.g., small alkyl groups, aromatic rings) would probe the steric and electronic requirements of the binding pocket in this region.

At the Acetamido Group (Position 2): The acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) to assess the impact of size and aromaticity. The nitrogen atom itself could be a key hydrogen bond donor, and its modification would likely be detrimental to activity.

At the Ketone (Position 5): The ketone's role could be investigated by its reduction to a hydroxyl group. The stereochemistry of this new chiral center would also need to be explored. Conversion to oximes or hydrazones would introduce different electronic and steric features, which could provide valuable SAR data.

The length and flexibility of the hexanoic acid chain itself could also be a subject of investigation. Shortening or lengthening the chain, or introducing conformational constraints such as a double bond, would help to define the optimal distance and geometry between the functional groups for biological activity.

The following table outlines hypothetical modifications and their potential impact on bioactivity based on general SAR principles:

| Modification Site | Type of Modification | Potential Impact on Bioactivity | Rationale |

| Carboxylic Acid | Esterification | Increase or Decrease | Enhanced membrane permeability; loss of a key ionic interaction. |

| Carboxylic Acid | Amidation | Increase or Decrease | Introduction of new hydrogen bonding interactions; steric hindrance. |

| Acetamido Group | Acyl group variation | Modulate | Probing steric and electronic tolerance in the binding site. |

| Ketone | Reduction to alcohol | Increase or Decrease | Introduction of a hydrogen bond donor/acceptor; altered geometry. |

| Alkyl Chain | Change in length | Decrease | Suboptimal positioning of key functional groups. |

Analytical and Spectroscopic Investigations of 2 Acetamido 5 Oxohexanoic Acid

Integrated Analytical Platforms for Comprehensive Metabolomics of 2-Acetamido-5-oxohexanoic Acid Pathways

The comprehensive analysis of metabolic pathways involving 2-acetamido-5-oxohexanoic acid necessitates the use of integrated analytical platforms. These platforms combine multiple analytical techniques to provide a more complete picture of the metabolome, overcoming the limitations of any single technique. The integration of separation techniques like liquid chromatography (LC) and gas chromatography (GC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for the detection, quantification, and structural elucidation of metabolites in complex biological samples.

The complexity of biological matrices and the diverse physicochemical properties of metabolites within a pathway require a multi-platform approach for a thorough investigation. For instance, while LC-MS is well-suited for the analysis of polar and thermally labile compounds like 2-acetamido-5-oxohexanoic acid in their native state, GC-MS is advantageous for the analysis of volatile and thermally stable derivatives. NMR spectroscopy, on the other hand, provides detailed structural information and can be used for quantification without the need for identical standards.

The data generated from these platforms can be integrated using bioinformatics tools to reconstruct metabolic pathways and gain insights into their regulation. This integrated approach is essential for understanding the role of 2-acetamido-5-oxohexanoic acid in various physiological and pathological states.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

LC-MS is a cornerstone technique in metabolomics due to its high sensitivity, selectivity, and broad coverage of compounds. For the analysis of 2-acetamido-5-oxohexanoic acid and its related metabolites, reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) is a common approach.

Sample Preparation and Chromatographic Separation

Biological samples, such as plasma, urine, or cell extracts, typically undergo protein precipitation and filtration prior to LC-MS analysis. The separation of 2-acetamido-5-oxohexanoic acid from other metabolites is often achieved using a C18 stationary phase with a gradient elution of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), both containing a small percentage of formic acid to improve ionization efficiency.

Mass Spectrometric Detection and Fragmentation

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like 2-acetamido-5-oxohexanoic acid, typically operating in positive ion mode. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are employed to determine the accurate mass of the parent ion, which aids in its identification.

Tandem mass spectrometry (MS/MS) is used for structural elucidation and to enhance selectivity. The precursor ion corresponding to 2-acetamido-5-oxohexanoic acid is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 2-Acetamido-5-oxohexanoic Acid

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-12.1 min, 98-2% B; 12.1-15 min, 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Precursor Ion (m/z) | [M+H]⁺ |

| Collision Energy | 10-30 eV |

Table 2: Predicted Mass Spectral Fragmentation of 2-Acetamido-5-oxohexanoic Acid

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Putative Structure of Fragment |

| 188.0866 | 170.0761 | [M+H - H₂O]⁺ |

| 145.0604 | [M+H - CH₃CO]⁺ | |

| 128.0866 | [M+H - CH₃COOH]⁺ | |

| 86.0600 | [C₄H₈NO]⁺ | |

| 43.0184 | [CH₃CO]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-acetamido-5-oxohexanoic acid, a derivatization step is necessary to increase their volatility and thermal stability.

Derivatization and Separation

Common derivatization reagents for compounds containing carboxyl and amino groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents followed by acylation. The resulting derivatives are then separated on a non-polar or medium-polar capillary column.

Mass Spectrometric Detection

Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a characteristic and reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.

Table 3: Illustrative GC-MS Parameters for the Analysis of Derivatized 2-Acetamido-5-oxohexanoic Acid

| Parameter | Value |

| Gas Chromatography | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), then 10 °C/min to 300 °C (5 min hold) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about metabolites. Both ¹H and ¹³C NMR are valuable for the structural elucidation of 2-acetamido-5-oxohexanoic acid and for distinguishing it from its isomers.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Acetamido-5-oxohexanoic Acid (in D₂O)

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H2 | 4.3 - 4.5 | C1 (COOH) | 175 - 178 |

| H3 | 1.9 - 2.1 | C2 (CH-NH) | 53 - 56 |

| H4 | 2.5 - 2.7 | C3 (CH₂) | 28 - 32 |

| H6 (CH₃) | 2.1 - 2.3 | C4 (CH₂) | 38 - 42 |

| NH-CO -CH₃ | 2.0 - 2.2 | C5 (C=O) | 210 - 215 |

| C6 (CH₃) | 29 - 33 | ||

| NH-C O-CH₃ | 173 - 176 | ||

| NH-CO-C H₃ | 22 - 25 |

The integration of data from LC-MS, GC-MS, and NMR provides a powerful approach for the comprehensive analysis of metabolic pathways involving 2-acetamido-5-oxohexanoic acid. LC-MS and GC-MS offer high-throughput screening and quantification, while NMR provides unambiguous structural confirmation. This multi-platform strategy is essential for obtaining a holistic view of the metabolome and for elucidating the biochemical roles of 2-acetamido-5-oxohexanoic acid.

Computational and Theoretical Studies on 2 Acetamido 5 Oxohexanoic Acid

Molecular Modeling and Dynamics Simulations of 2-Acetamido-5-oxohexanoic Acid Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For 2-Acetamido-5-oxohexanoic acid, MD simulations can elucidate its conformational flexibility, solvation properties, and interactions with biological macromolecules such as proteins. The simulation process involves calculating the forces between atoms and using these forces to predict their subsequent motion, providing a dynamic view of molecular behavior.

Research on acetylated amino acids and proteins demonstrates that acetylation can significantly alter molecular properties. For instance, the acetylation of lysine residues has been shown to change the structural ensemble and weaken electrostatic interactions with other molecules, such as DNA. nih.gov MD simulations of acetylated tubulin loops indicate that the modification makes the structures less flexible and can lower their conformational energy. nih.gov Applying this to 2-Acetamido-5-oxohexanoic acid, simulations would likely reveal how the N-acetyl group, compared to the primary amine in its precursor 2-amino-5-oxohexanoic acid, influences the molecule's preferred conformations and its non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with its environment.

In a typical simulation, the molecule would be placed in a solvent box (usually water) with ions to mimic physiological conditions. The simulation would track the trajectory of every atom over nanoseconds or microseconds. The resulting data can be analyzed to identify stable conformations, hydrogen bonding patterns, and the energy of interaction with target proteins.

Table 1: Illustrative Interaction Energy Data from a Hypothetical MD Simulation of 2-Acetamido-5-oxohexanoic Acid with an Enzyme Active Site This table represents the type of data that would be generated from an MD simulation study, showing the contribution of different amino acid residues to the binding of the ligand.

| Enzyme Residue | Interaction Type | Average Interaction Energy (kcal/mol) |

|---|---|---|

| ARG 120 | Hydrogen Bond, Electrostatic | -5.8 |

| TYR 75 | Hydrogen Bond | -3.2 |

| TRP 210 | Van der Waals | -2.5 |

| ASP 118 | Electrostatic (Repulsive) | +1.5 |

| LEU 80 | Van der Waals | -1.9 |

Quantum Chemical Calculations for Reactivity and Energetics of 2-Acetamido-5-oxohexanoic Acid Transformations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. nih.gov These methods can accurately predict molecular geometries, reaction energies, activation barriers, and spectroscopic properties. For 2-Acetamido-5-oxohexanoic acid, QC methods like Density Functional Theory (DFT) can be employed to understand its intrinsic chemical reactivity.

Calculations can determine the relative energies of different isomers and conformers, identify the most stable molecular structures, and compute properties such as proton affinities and bond dissociation energies. nih.gov This is particularly relevant for understanding the transformations of keto acids, which are involved in critical metabolic pathways. smolecule.comnih.gov For example, QC calculations could be used to study the enol-keto tautomerism of the 5-oxo group or the hydrolysis of the acetamido group. By calculating the energy of the reactants, products, and the transition state connecting them, one can determine the activation energy, which governs the reaction rate. plantaedb.com

These calculations provide a foundational understanding that complements experimental studies and can guide the design of new chemical reactions or inhibitors. plantaedb.com

Table 2: Illustrative Energetic Data from Quantum Chemical Calculations for a Hypothetical Transformation This table provides an example of energetic data for the hypothetical hydrolysis of the amide bond in 2-Acetamido-5-oxohexanoic acid, as would be determined by quantum chemical methods.

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Energy of Reactants | -650.45 | DFT (B3LYP/6-31G) |

| Energy of Transition State | -625.10 | DFT (B3LYP/6-31G) |

| Energy of Products | -655.20 | DFT (B3LYP/6-31G*) |

| Activation Energy (ΔE‡) | +25.35 | Calculated |

| Reaction Energy (ΔEr) | -4.75 | Calculated |

In Silico Prediction of Enzyme-Substrate Interactions for 2-Acetamido-5-oxohexanoic Acid

In silico methods for predicting enzyme-substrate interactions are crucial for understanding a molecule's biological role and for drug discovery. Techniques like molecular docking are used to predict the preferred binding orientation of a ligand (substrate) to a protein (enzyme) and to estimate the binding affinity.

For 2-Acetamido-5-oxohexanoic acid, docking studies could identify potential enzyme targets by screening it against databases of protein structures. The molecule would be computationally placed into the active site of various enzymes, and a scoring function would rank the poses based on factors like electrostatic and van der Waals interactions. This can generate hypotheses about its metabolic fate or its potential as an enzyme inhibitor. For instance, studies have used docking to investigate how various small molecules, such as terpenes, interact with key enzymes in inflammatory pathways. wikipedia.orgchemspider.com

Following docking, molecular dynamics simulations can be used to refine the predicted binding pose and calculate the binding free energy, providing a more accurate assessment of the interaction strength. ebi.ac.uk These computational approaches allow for the high-throughput screening of potential interactions, saving significant time and resources compared to experimental methods. ebi.ac.uk

Table 3: Illustrative Results from a Hypothetical Molecular Docking Screen This table shows example output from a docking study, ranking potential enzyme targets for 2-Acetamido-5-oxohexanoic acid based on their predicted binding affinity.

| Enzyme Target (PDB ID) | Binding Site | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

|---|---|---|---|

| Histone Deacetylase 8 (HDAC8) | Catalytic Site | -7.5 | 2.8 |

| Ketoacid Dehydrogenase | Substrate Pocket | -6.9 | 8.1 |

| Aminoacylase | Active Site | -6.2 | 25.5 |

| Serum Albumin | Binding Pocket II | -5.8 | 56.3 |

Cheminformatics and Ligand-Based Drug Design Utilizing 2-Acetamido-5-oxohexanoic Acid as a Scaffold

Cheminformatics involves the use of computational methods to analyze chemical data. In drug discovery, when the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) approaches are invaluable. These methods rely on the knowledge of molecules known to interact with the target to build predictive models.

If 2-Acetamido-5-oxohexanoic acid were identified as having biological activity, it could serve as a "scaffold" or starting point for designing new molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be used to correlate the structural features of a series of related compounds with their biological activity. A pharmacophore model could also be developed, which defines the essential 3D arrangement of functional groups required for activity. This model can then be used to virtually screen large chemical libraries for new compounds that fit the model and are likely to be active.

The process begins by calculating various molecular descriptors for 2-Acetamido-5-oxohexanoic acid and its analogues. These descriptors quantify physicochemical properties like size, lipophilicity (logP), polar surface area, and shape.

Table 4: Calculated Physicochemical Properties for Isomers of Acetamido-oxohexanoic Acid This table presents computed molecular descriptors for isomers of the target compound, which are essential for cheminformatics and LBDD studies. Data is derived from publicly available databases for known isomers. nih.gov

| Property | (5S)-5-acetamido-4-oxohexanoic acid nih.gov | 6-acetamido-2-oxohexanoic acid |

|---|---|---|

| Molecular Formula | C8H13NO4 | C8H13NO4 |

| Molecular Weight | 187.19 g/mol | 187.19 g/mol |

| XLogP3 | -0.9 | -1.4 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 5 | 6 |

| Topological Polar Surface Area | 83.5 Ų | 94.8 Ų |

Reaction Pathway Mapping and Transition State Analysis through Computational Methods

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational methods allow for the mapping of entire reaction pathways, identifying intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate and determines the kinetic feasibility of a reaction.

For 2-Acetamido-5-oxohexanoic acid, these methods could be used to explore its synthesis, degradation, or metabolic transformations. For example, one could computationally investigate the mechanism of its formation from 2-amino-5-oxohexanoic acid and acetyl-CoA. This would involve calculating the potential energy surface of the reaction. Algorithms can search for the minimum energy path from reactants to products, and techniques like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a located transition state correctly connects the intended reactant and product.

By analyzing the geometry and electronic structure of the transition state, researchers can gain insights into the factors that stabilize it, which is key to designing catalysts or understanding enzyme-catalyzed mechanisms. This detailed level of mechanistic insight is often impossible to obtain from experiments alone and provides a powerful predictive tool in chemistry.

Future Research Directions and Emerging Applications

Discovery of Novel Biological Functions and Pathways for 2-Acetamido-5-oxohexanoic Acid

The biological significance of 2-Acetamido-5-oxohexanoic acid remains largely uncharted territory. As an N-acetylated alpha-keto acid, its structure suggests potential involvement in various metabolic and signaling pathways. Future research will likely focus on elucidating these roles.

N-acetylation is a common modification of amino acids and other metabolites, often influencing their stability, solubility, and biological activity. For instance, N-acetylcysteine is a well-known antioxidant and mucolytic agent, while N-acetylaspartate is the second most abundant molecule in the brain, with roles in neuronal energy metabolism and myelin synthesis. nih.govnih.gov Investigating whether 2-Acetamido-5-oxohexanoic acid possesses similar or distinct bioactivities, such as antioxidant or anti-inflammatory properties, represents a crucial first step.

Furthermore, alpha-keto acids are key intermediates in the metabolism of amino acids, often formed through oxidative deamination. wikipedia.org They are precursors for the synthesis of other amino acids and can enter central carbon metabolism, such as the citric acid cycle. wikipedia.orgwikipedia.org A primary research goal will be to identify the metabolic pathways in which 2-Acetamido-5-oxohexanoic acid is an intermediate. This will involve searching for the enzymes responsible for its synthesis and degradation. It is plausible that this compound is a byproduct of known pathways or a key player in a yet-to-be-discovered metabolic route. The endogenous synthesis of N-acetylated amino acids has been observed, suggesting the existence of specific enzymatic machinery for their production. nilssonlab.se

Development of 2-Acetamido-5-oxohexanoic Acid-Based Probes for Enzymatic and Metabolic Studies

To unravel the functional roles of 2-Acetamido-5-oxohexanoic acid, the development of specialized chemical probes will be indispensable. These tools are designed to interact with and report on the presence and activity of specific molecules or enzymes within complex biological systems.

One promising avenue is the creation of fluorescently labeled analogs of 2-Acetamido-5-oxohexanoic acid. These probes could be used to visualize the compound's uptake, localization, and trafficking within living cells, providing insights into its transport mechanisms and subcellular distribution. Furthermore, reactivity-based probes could be designed to covalently bind to the active sites of enzymes that metabolize 2-Acetamido-5-oxohexanoic acid. nih.gov Such probes, often equipped with a reporter tag like biotin (B1667282) or a fluorophore, would enable the identification and isolation of these enzymes for further characterization. nih.gov

The design of these probes can draw inspiration from existing strategies for other amino acid and metabolite probes. For example, chemoselective probes have been developed to target specific amino acid residues, like lysine, to discover natural products with covalent binding potential. acs.org A similar approach could be adapted to find proteins that interact with the keto or acetyl groups of 2-Acetamido-5-oxohexanoic acid.

| Probe Type | Potential Application for 2-Acetamido-5-oxohexanoic Acid |

| Fluorescently Labeled Analogs | Visualization of cellular uptake and subcellular localization. |

| Reactivity-Based Probes | Identification and characterization of interacting enzymes. |

| Chemoselective Probes | Discovery of binding partners and potential regulatory proteins. |

Application of Synthetic Biology for Enhanced Production and Diversification of 2-Acetamido-5-oxohexanoic Acid and its Analogues

The limited commercial availability of 2-Acetamido-5-oxohexanoic acid presents a significant bottleneck for its systematic study. Synthetic biology offers powerful tools to overcome this challenge by engineering microorganisms to produce this compound and its derivatives.

By identifying the biosynthetic pathway, or designing an artificial one, the necessary enzymes can be introduced into a microbial host, such as E. coli or yeast, to create a cellular factory for 2-Acetamido-5-oxohexanoic acid production. tandfonline.comnih.gov This approach not only allows for scalable and cost-effective synthesis but also facilitates the creation of a library of structural analogues. These analogues, with modifications to the carbon chain length, the position of the oxo group, or the nature of the acyl group, would be invaluable for structure-activity relationship studies to probe the specificity of its biological interactions.

Enzyme engineering techniques can be employed to tailor the substrate specificity and catalytic efficiency of the biosynthetic enzymes, further expanding the diversity of accessible analogues. nih.govresearchgate.net This strategy has been successfully used to produce a wide range of non-canonical amino acids and other valuable biochemicals. mdpi.com

Exploration of Stereoisomeric Specificity in Biological Interactions of 2-Acetamido-5-oxohexanoic Acid

Like most amino acids, 2-Acetamido-5-oxohexanoic acid is a chiral molecule, meaning it can exist in different stereoisomeric forms (enantiomers and diastereomers). Biological systems are exquisitely sensitive to stereochemistry, and different stereoisomers of a molecule can have vastly different biological activities. solubilityofthings.comwikipedia.org For example, the pharmacological effects of many drugs are dependent on their specific stereoisomeric form. nih.gov

A critical area of future research will be to synthesize and isolate the individual stereoisomers of 2-Acetamido-5-oxohexanoic acid and to evaluate their distinct biological effects. This will require the development of stereoselective synthetic methods or the use of stereospecific enzymes for their production and separation. Enzymes such as N-acyl-D-amino acid deacylases have been used for the kinetic resolution of N-acetyl-D,L-amino acids, demonstrating the potential for enzymatic approaches in this area. nih.gov

Investigating the interactions of each stereoisomer with specific enzymes and receptors will be crucial to understanding the molecular basis of its biological activity. This knowledge will be vital for any potential therapeutic or biotechnological applications of 2-Acetamido-5-oxohexanoic acid.

Integrative Omics Approaches to Elucidate the Systemic Roles of 2-Acetamido-5-oxohexanoic Acid in Various Organisms

To gain a comprehensive understanding of the systemic roles of 2-Acetamido-5-oxohexanoic acid, integrative omics approaches will be essential. These technologies allow for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a holistic view of a biological system.

Untargeted metabolomics studies, using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, can be employed to detect and quantify 2-Acetamido-5-oxohexanoic acid in various biological samples, such as cells, tissues, and biofluids. nih.govresearchgate.net This can help to identify the organisms and conditions in which this compound is present and how its levels change in response to different stimuli or in disease states. Multi-omics analyses have successfully identified the accumulation of other N-acetylated amino acids, such as N-acetyl aspartate, in disease models, highlighting the potential of this approach. nih.govnih.govresearchgate.net

By correlating the abundance of 2-Acetamido-5-oxohexanoic acid with changes in gene expression, protein levels, and other metabolite concentrations, researchers can begin to build a picture of the metabolic and signaling networks in which it participates. utrgv.edu This systems-level understanding will be key to unlocking the full biological significance of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetamido-5-oxohexanoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves condensation reactions between glycine derivatives (e.g., N-acetylglycine) and α-keto acids, followed by purification via recrystallization or column chromatography. A common approach is to react N-acetylglycine ethyl ester with 5-oxohexanoic acid precursors under mild acidic conditions. Post-synthesis, purity validation requires techniques like HPLC (≥95% purity) and NMR (e.g., δ 2.05 ppm for acetamido protons) . Industrial-scale adaptations may use continuous flow reactors for improved yield, but lab-scale synthesis prioritizes stepwise control to avoid side products like cyclized lactams .

Q. How can researchers characterize 2-Acetamido-5-oxohexanoic acid using spectroscopic methods?

- Methodological Answer :

- NMR : -NMR confirms the acetamido group (singlet at δ 2.05 ppm) and the keto group (absence of a proton signal at C5). -NMR identifies the carbonyl carbons (C=O at δ 170-175 ppm).

- IR : Stretching vibrations at ~1650 cm (amide I band) and ~1550 cm (amide II band) validate the acetamido moiety.

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 190.1 (theoretical for CHNO). Fragmentation patterns (e.g., loss of HO or CO) help confirm structural integrity .

Q. What are the solubility and stability profiles of 2-Acetamido-5-oxohexanoic acid under varying pH and temperature conditions?

- Methodological Answer : Solubility tests in aqueous buffers (pH 3–9) reveal maximal solubility at neutral pH (~25 mg/mL at 25°C), with reduced solubility in acidic conditions due to protonation of the carboxylate group. Stability studies (TGA/DSC) show decomposition above 150°C, with hygroscopicity requiring storage in desiccators. Accelerated degradation studies (40°C/75% RH) over 4 weeks indicate <5% decomposition when stored in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-Acetamido-5-oxohexanoic acid, such as unexpected -NMR splitting patterns?

- Methodological Answer : Contradictions often arise from tautomerization (keto-enol equilibrium) or trace impurities. Strategies include:

- Variable Temperature NMR : Cooling to –40°C slows tautomerization, simplifying splitting patterns.

- Isotopic Labeling : -labeling at C5 tracks keto-enol shifts via -NMR.

- Tandem MS/MS : Identifies degradation products (e.g., lactams or decarboxylated species) that may co-elute during analysis .

Q. What experimental designs are recommended to investigate the metabolic pathways of 2-Acetamido-5-oxohexanoic acid in microbial systems?

- Methodological Answer :

- Enzyme Assays : Incubate the compound with cell lysates from Comamonas testosteroni (known for degrading structurally similar oxo-acids) and monitor intermediates via LC-MS. Key enzymes (e.g., hydrolases or dehydrogenases) are identified using enzyme inhibitors (e.g., EDTA for metalloenzymes) .

- Knockout Strains : Use CRISPR-Cas9 to delete putative degradation genes (e.g., homologs of tesD or tesE in ) and compare metabolite profiles with wild-type strains .

Q. How should researchers design experiments to study the role of 2-Acetamido-5-oxohexanoic acid in oxidative stress responses?

- Methodological Answer :

- Cell Culture Models : Treat human fibroblast lines with the compound (0.1–1 mM) and induce oxidative stress using HO. Measure ROS levels via DCFH-DA fluorescence.

- Omics Integration : Combine RNA-seq (to identify upregulated antioxidant genes like SOD1 or GPX4) with metabolomics (e.g., glutathione levels via LC-MS) .

Data Analysis & Reporting

Q. How should contradictory data from replicate experiments be analyzed and reported?

- Methodological Answer : Apply mixed-effects models to account for batch variability. For example, if NMR peak intensities vary across replicates, use ANOVA with post-hoc Tukey tests (p < 0.05). Report confidence intervals for key metrics (e.g., IC values) and include raw data in supplementary materials .

Q. What statistical methods are appropriate for dose-response studies involving 2-Acetamido-5-oxohexanoic acid?

- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves. Use the Akaike Information Criterion (AIC) to compare models. For EC calculations, bootstrap resampling (n = 1000 iterations) provides robust error estimates .

Tables

| Key Analytical Parameters for 2-Acetamido-5-oxohexanoic Acid |

|---|

| Parameter |

| Molecular Weight |

| HPLC Retention Time (C18 column) |

| -NMR (DO) |

| Stability (25°C, dark) |

| pKa (carboxyl group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.